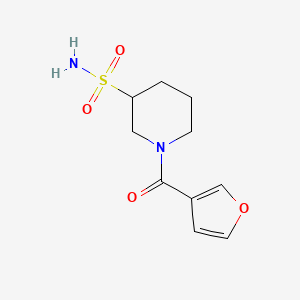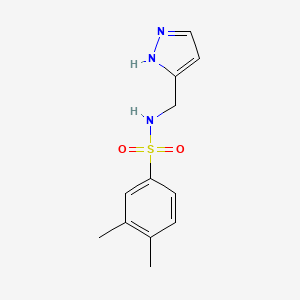
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their wide range of biological activities.
Applications De Recherche Scientifique
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and β-lactamase. These enzymes play important roles in various biological processes, and their inhibition can have significant therapeutic implications.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed that the compound acts by binding to the active site of the targeted enzyme, thereby inhibiting its activity. The specific interactions between the compound and the enzyme vary depending on the enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide have been extensively studied in vitro. This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase, urease, and β-lactamase enzymes. Inhibition of these enzymes can have significant therapeutic implications, such as in the treatment of cancer, bacterial infections, and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the investigation of the compound's potential therapeutic applications, such as in the treatment of cancer and bacterial infections. Additionally, further studies are needed to determine the safety and toxicity profile of this compound in vivo.
Méthodes De Synthèse
The synthesis of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1H-pyrazole-5-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the pure compound. This method has been reported to yield the compound in good yields and high purity.
Propriétés
IUPAC Name |
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-9-3-4-12(7-10(9)2)18(16,17)14-8-11-5-6-13-15-11/h3-7,14H,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQAWOUOSPZGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
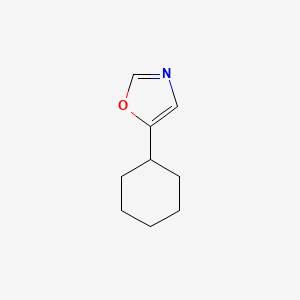
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
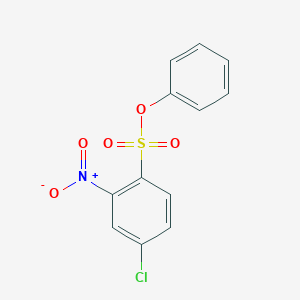


![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)
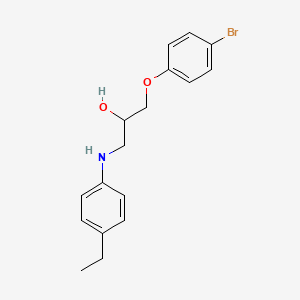
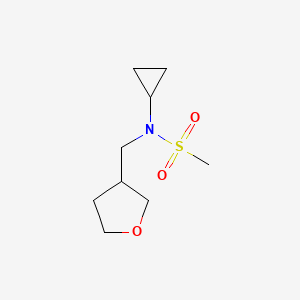
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
